molecular formula C5HBrClF3N2 B6324008 5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine CAS No. 1211586-58-1

5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine

Cat. No.: B6324008
CAS No.: 1211586-58-1
M. Wt: 261.43 g/mol
InChI Key: BCRNREZBLNQCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine (CAS 1211586-58-1) is a high-value halogenated pyrimidine building block designed for advanced research and development, particularly in medicinal chemistry. Its molecular formula is C5HBrClF3N2, with a molecular weight of 261.43 g/mol . This compound integrates a bromo, a chloro, and a trifluoromethyl (CF3) group on a pyrimidine ring, creating a multifunctional scaffold with high reactivity and selectivity. The presence of the trifluoromethyl group is a critical feature, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity due to its strong electron-withdrawing nature and impact on overall physicochemical properties . This makes the compound an especially valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The specific halogen pattern allows for sequential and site-selective cross-coupling reactions, enabling researchers to construct complex molecules efficiently. Its primary research value lies in its application as a key precursor in the discovery of new therapeutic agents. For instance, analogs based on the 5-trifluoromethyl-2-aminopyrimidine core have been identified as potent dual inhibitors of FLT3 and CHK1 kinases, representing a promising approach for treating acute myeloid leukemia (AML) . This compound is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Proper storage conditions recommend an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-2-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClF3N2/c6-2-1-11-4(5(8,9)10)12-3(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRNREZBLNQCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 5 Bromo 4 Chloro 2 Trifluoromethyl Pyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine and bromine atoms serve as excellent leaving groups, facilitating the introduction of various nucleophiles.

Reactivity of Bromine and Chlorine Atoms Towards Various Nucleophiles

In dihalogenated pyrimidines, the reactivity of the halogen atoms towards nucleophiles is dictated by their position on the pyrimidine ring. Generally, the halogen at the 4-position is more susceptible to nucleophilic attack than a halogen at the 2- or 5-position. This is attributed to the greater activation by the two ring nitrogen atoms. For 5-bromo-4-chloro-2-(trifluoromethyl)pyrimidine, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the bromine atom at the C5 position.

This differential reactivity allows for the selective substitution of the C4-chloro group while leaving the C5-bromo group intact. This has been demonstrated in reactions with various nucleophiles, including amines. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with ammonia (B1221849) leads to the selective formation of 4-amino-5-bromo-2-chloropyrimidine, highlighting the enhanced reactivity of the C4 position. guidechem.com While specific studies on this compound are limited, this general principle of higher reactivity at the C4 position is expected to hold true.

Regioselectivity and Stereoselectivity in Nucleophilic Displacements

The regioselectivity of nucleophilic substitution on the this compound core is a key feature for its synthetic applications. As established, nucleophilic attack preferentially occurs at the C4 position, leading to the displacement of the chloride ion. This high degree of regioselectivity allows for the controlled synthesis of 4-substituted-5-bromo-2-(trifluoromethyl)pyrimidines.

For example, in the reaction of 5-bromo-2,4-dichloropyrimidine with ammonia, the primary product is 5-bromo-2-chloro-6-methylpyrimidin-4-amine, with substitution occurring selectively at the C4 position. guidechem.com This selectivity is a common feature in the reactions of 2,4-dihalopyrimidines. nih.gov Stereoselectivity is generally not a factor in these reactions as the pyrimidine ring is planar and the substitution occurs directly at the aromatic carbon.

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF3) group at the C2 position plays a crucial role in the reactivity of the pyrimidine ring. As a potent electron-withdrawing group, it significantly enhances the electrophilicity of the pyrimidine core, thereby activating it towards nucleophilic attack. This activating effect further facilitates the displacement of the halogen atoms, particularly the more reactive chlorine at the C4 position.

The presence of the -CF3 group makes the pyrimidine ring more electron-deficient than its non-fluorinated counterparts, thus accelerating the rate of nucleophilic aromatic substitution reactions. This increased reactivity allows for milder reaction conditions to be employed for the substitution of the chloro group.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position, being less reactive in nucleophilic substitution, provides a handle for subsequent functionalization via metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide. In the case of this compound, the C5-bromo bond is the primary site for this transformation, especially after the C4-chloro has been substituted. This allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position.

A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and base can be optimized to achieve high yields. mdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Pyrimidines

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh3)4K3PO41,4-Dioxane70-80Good mdpi.com
PdCl2(PPh3)2Na2CO3Dioxane110- nih.gov

Other Palladium-Catalyzed Coupling Methodologies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the C5-bromo position of this compound derivatives is the expected site of reaction.

After initial nucleophilic substitution at the C4 position, the resulting 5-bromo-pyrimidine derivative can be subjected to Buchwald-Hartwig amination to introduce a variety of primary or secondary amines at the C5 position. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.orgacs.org

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to a wide range of substrates under milder conditions. wikipedia.org This methodology provides a direct route to 5-aminopyrimidine (B1217817) derivatives, which are important scaffolds in medicinal chemistry.

Table 2: Common Catalysts and Ligands for Buchwald-Hartwig Amination

CatalystLigandBaseReference
Pd(OAc)2BINAPCs2CO3 wikipedia.org
Pd2(dba)3X-PhosKOt-Bu beilstein-journals.org
PdCl2(o-tolyl3P)2-- nih.gov

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.org For this compound, the two halogen atoms at the C4 and C5 positions are the primary sites for such transformations. Generally, in heteroaromatic systems, the reactivity of halogens in coupling reactions follows the order I > Br > Cl. Research on the aminolysis of various halogenated pyrimidines has shown that bromopyrimidines are typically more reactive than their chloro counterparts. rsc.org This suggests that copper-mediated cross-coupling reactions on this substrate would likely occur selectively at the C5-bromo position.

While specific studies on this exact molecule are not prevalent, the extensive literature on copper catalysis provides a framework for predicting its reactivity. acs.org Ullmann-type reactions, for instance, could facilitate the coupling of the pyrimidine with amines, alcohols, or thiols. The choice of copper source (typically copper(I)), ligand, base, and solvent is crucial for optimizing these reactions. acs.org For example, copper-catalyzed trifluoromethylation has been shown to be effective on 2- and 5-bromopyrimidines, whereas the corresponding chlorides exhibit lower reactivity, yielding products in significantly lower yields (5–20%). acs.org

Table 1: Plausible Copper-Mediated Cross-Coupling Reactions

Coupling PartnerReaction TypePotential ProductNotes
R-NH₂ (Amine)Buchwald-Hartwig or Ullmann Amination5-Amino-4-chloro-2-(trifluoromethyl)pyrimidineReaction likely proceeds at the C5-Br position. Ligand and base selection are critical. acs.org
R-OH (Alcohol)Ullmann Condensation5-Alkoxy-4-chloro-2-(trifluoromethyl)pyrimidineOften requires stoichiometric copper and high temperatures, although modern catalytic systems exist. acs.org
R-B(OH)₂ (Boronic Acid)Chan-Lam Coupling5-Aryl/Alkyl-4-chloro-2-(trifluoromethyl)pyrimidineA versatile method for C-C bond formation, complementary to palladium-catalyzed reactions. acs.org

Reactivity with Organometallic Reagents

The electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes the sole ring proton at the C6 position acidic and thus susceptible to deprotonation by strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA). This process, known as directed ortho-lithiation (in a broader sense, directed metallation), is a common strategy for functionalizing heterocyclic rings.

Studies on analogous systems, such as the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, demonstrate that LDA can effectively deprotonate the ring at low temperatures (-78 °C). nih.gov In that case, deprotonation occurred at C6, adjacent to a ring nitrogen. nih.gov For this compound, metallation is anticipated to occur regioselectively at the C6 position. However, a potential side reaction is the nucleophilic attack of diisopropylamine (B44863) (a byproduct of the LDA reaction) at the C4 position, which was observed in the pyrrolopyrimidine system, especially at elevated temperatures. nih.gov The reaction conditions, including the stoichiometry of LDA and the presence of additives like lithium chloride, can significantly influence the reaction's efficiency and selectivity. nih.govnih.gov

Table 2: Conditions for Lithiation of Related Halogenated Heterocycles

SubstrateBaseTemperatureAdditiveOutcomeReference
4-Chloro-7-(SEM)-pyrrolo[2,3-d]pyrimidineLDA (1.6 equiv)-78 °CNoneC6-Lithiation nih.gov
1-Chloro-3-(trifluoromethyl)benzeneLDA-78 °CLiCl (optional)Ortho-Lithiation nih.gov

The generation of a C6-lithiated intermediate from this compound opens a pathway for a wide array of derivatizations. This organometallic species is a potent nucleophile that can react with various electrophiles to introduce new functional groups onto the pyrimidine ring. This two-step, one-pot sequence (deprotonation followed by electrophilic quench) is a highly versatile synthetic strategy.

Drawing parallels from related studies, quenching the lithiated intermediate with electrophiles such as aldehydes or ketones would lead to the formation of corresponding secondary or tertiary alcohols. nih.gov Other electrophiles, including carbon dioxide, iodine, or alkyl halides, could be used to install carboxylic acid, iodo, or alkyl groups, respectively, at the C6 position. This method allows for the targeted synthesis of complex, polysubstituted pyrimidines that would be difficult to access through other means.

Table 3: Potential Derivatizations of the C6-Lithiated Intermediate

ElectrophileReagent ExampleResulting Functional Group at C6
AldehydeBenzaldehydeHydroxy(phenyl)methyl
KetoneAcetone2-Hydroxyprop-2-yl
Carbon DioxideCO₂ (gas or dry ice)Carboxylic Acid
IodineI₂Iodo
Alkyl HalideMethyl IodideMethyl

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The compound is an ideal starting material for the synthesis of more complex heterocyclic systems. The halogen atoms at the C4 and C5 positions can be selectively displaced by various nucleophiles, paving the way for the creation of diverse molecular scaffolds.

Fused heterocyclic systems, where a pyrimidine (B1678525) ring is merged with another ring system, are prevalent in biologically active molecules. Pyrazolopyrimidines, for instance, are known for their wide range of pharmacological activities. researchgate.net The synthesis of such systems often involves the reaction of a functionalized pyrimidine with a binucleophilic reagent.

While specific examples starting directly from 5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine are not prevalent in general literature, its structure is well-suited for this type of synthesis. For example, reaction with hydrazine or substituted hydrazines could lead to the formation of a pyrazolo[3,4-d]pyrimidine ring system. The chlorine atom at the C4 position is typically more susceptible to nucleophilic substitution than the bromine at C5, allowing for a stepwise construction of the fused ring. This selective reactivity is a cornerstone of modern heterocyclic chemistry. chemicalbook.com

The presence of two different halogens allows for sequential and selective substitution reactions. This differential reactivity enables the introduction of various functional groups onto the pyrimidine core, leading to a wide array of multisubstituted derivatives. Similar halogenated pyrimidines, like 5-Bromo-2-chloro-4-methylpyrimidine, are known to undergo nucleophilic substitution reactions where the halogen atoms act as leaving groups. guidechem.com

By carefully choosing reaction conditions and nucleophiles (such as amines, alcohols, or thiols), chemists can replace the chlorine and bromine atoms in a controlled manner. This step-by-step functionalization is crucial for building libraries of compounds for screening purposes in drug discovery and agrochemical research.

Intermediate in the Synthesis of Agrochemical Research Candidates

The trifluoromethylpyrimidine scaffold is a key structural motif in many modern agrochemicals. acs.org The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable properties for pesticides. researchgate.netnih.gov

Research has demonstrated that derivatives of trifluoromethyl pyrimidine exhibit significant potential as agrochemicals. Studies have focused on synthesizing new compounds and evaluating their efficacy against various pests and plant diseases. For instance, novel trifluoromethyl pyrimidine derivatives have been synthesized and shown to possess notable antifungal and insecticidal properties. nih.govfrontiersin.org Another study highlighted derivatives with promising antiviral activity against the Tobacco Mosaic Virus (TMV).

These findings underscore the importance of the trifluoromethylpyrimidine core in developing new crop protection agents. The synthesis of these active compounds often begins with a versatile building block like this compound.

Table 1: Insecticidal Activity of Synthesized Trifluoromethyl Pyrimidine Derivatives against Mythimna separata and Spodoptera frugiperda at 500 μg/mL. nih.gov
CompoundMortality Rate (%) against M. separataMortality Rate (%) against S. frugiperda
5o-80.0
5t-83.3
5w86.790.0
Chlorantraniliprole (Control)100100

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable product. By synthesizing a series of related compounds and testing their biological activity, researchers can identify which parts of the molecule are essential for its function.

In a study of trifluoromethyl pyrimidine derivatives against the Tobacco Mosaic Virus (TMV), SAR analysis revealed that the nature of the substituents had a significant impact on the antiviral activity. For example, it was found that when certain positions on the molecule were substituted with methyl groups, the compound exhibited the best protective activity against TMV. Compound 5m, from this study, showed a particularly strong protective effect, with an EC₅₀ value of 103.4 µg/mL, which was superior to the commercial agent ningnanmycin (255.1 µg/mL).

Table 2: Antiviral Activity (EC₅₀ values) of Selected Trifluoromethyl Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV).
CompoundCurative Activity EC₅₀ (µg/mL)Protective Activity EC₅₀ (µg/mL)
5j126.4-
5m-103.4
Ningnanmycin (Control)362.7255.1

Precursor for Medicinal Chemistry Research Compounds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents. researchgate.net The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance a compound's metabolic stability and binding affinity. nih.gov

Derivatives of trifluoromethyl pyrimidine have been investigated for their potential as anticancer agents. In one study, a series of novel trifluoromethyl pyrimidine compounds bearing an amide moiety were synthesized and evaluated for their anticancer activities against several human cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung). nih.govfrontiersin.org The results indicated that these compounds possess potential for further development in oncology research. Similarly, other research has focused on synthesizing thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group, which also showed promising antiproliferative activity against various cancer cell lines. mdpi.com These studies highlight the role of this compound as a valuable starting material for the synthesis of new compounds in the field of medicinal chemistry.

Design and Synthesis of Potential Therapeutic Agents

The scaffold of this compound is a key starting material in the synthesis of novel compounds with potential therapeutic applications. Its ability to undergo sequential and site-selective cross-coupling reactions allows medicinal chemists to build a diverse library of molecules for biological screening. For example, pyrimidine-based derivatives are explored as inhibitors of Aurora A kinase, a protein upregulated in many cancers. acs.org The synthesis of such inhibitors often involves the strategic functionalization of a core pyrimidine structure.

Research has demonstrated the utility of halogenated pyrimidines in palladium-catalyzed reactions to build complex heterocyclic systems. In a typical synthetic strategy, the more reactive C4-Cl bond can be targeted first. For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce an aryl or heteroaryl group at this position. Following this initial coupling, the C5-Br bond remains available for a subsequent transformation, such as a Buchwald-Hartwig amination or a Sonogashira coupling, to introduce a different functional group. This stepwise approach provides precise control over the final molecular structure, which is essential for optimizing interactions with a biological target.

The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions involving halogenated pyrimidines, which are analogous to the potential reactions of this compound.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemBaseSolventTypical Yield
Suzuki-Miyaura Coupling 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207)Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood mdpi.com
Buchwald-Hartwig Amination Aryl Bromide/ChloridePrimary/Secondary AminePd(OAc)₂ / X-PhosKOt-BuTolueneGood to Excellent beilstein-journals.org
Sonogashira Coupling 6-bromo-3-fluoro-2-cyanopyridineTerminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFHigh soton.ac.uk

This synthetic versatility allows for the creation of compounds like pyrimidine-based Aurora kinase inhibitors, which have shown the ability to reduce levels of oncogenic proteins such as cMYC and MYCN. acs.org The strategic placement of different substituents on the pyrimidine core, facilitated by starting materials like this compound, is crucial for achieving high potency and selectivity. acs.org

Pyrimidine Scaffolds as Bioisosteres in Drug Discovery Programs

In drug discovery, a bioisostere refers to a chemical substituent or group that can be interchanged with another group to create a new molecule with similar biological properties. This strategy is widely used to enhance potency, improve selectivity, alter metabolic profiles, or reduce toxicity. The pyrimidine ring is a highly valuable scaffold that frequently serves as a bioisostere for other aromatic systems, most notably the phenyl ring. nih.gov

The pyrimidine motif is considered a "privileged fragment" in medicinal chemistry, appearing in numerous marketed drugs, particularly kinase inhibitors. pharmablock.com Its utility as a bioisostere stems from several key properties:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which can lead to new or improved interactions with protein targets compared to a corresponding phenyl analogue.

Solubility: The inclusion of the polar pyrimidine ring can improve the aqueous solubility of a drug candidate, which is a critical physicochemical property for bioavailability.

Metabolic Stability: Replacing a metabolically labile phenyl group with a pyrimidine ring can block sites of oxidation by cytochrome P450 enzymes, thereby improving the metabolic stability and half-life of a drug.

Structural Mimicry: The pyrimidine ring is planar and has a similar size to a phenyl ring, allowing it to occupy the same binding pocket in a protein target without causing significant steric clashes.

The pyrazolo[1,5-a]pyrimidine scaffold, for example, is a promising framework for developing potent and selective inhibitors of the casein kinase 2 (CSNK2), which is a target for antiviral therapies. acs.orgnih.gov In some instances, replacing a key amide group within these inhibitors with a 1,2,4-triazole, another common bioisostere, has been shown to improve potency and metabolic stability. acs.org This highlights the modular nature of drug design, where different heterocyclic cores and substituents are strategically combined. The use of pyrimidine as a bioisostere has been shown to improve medicinal chemistry properties in various therapeutic areas, including oncology, immunology, and neurology. nih.gov

The following table provides examples of approved drugs containing a pyrimidine core, illustrating its importance in modern pharmaceuticals.

Drug NameTherapeutic AreaTarget/Mechanism of Action
Rosuvastatin CardiovascularHMG-CoA reductase inhibitor pharmablock.com
Selinexor OncologySelective inhibitor of nuclear export (XPO1) pharmablock.com
Fedratinib OncologyJanus kinase (JAK)-2-selective inhibitor pharmablock.com
Lemborexant NeurologyDual orexin receptor antagonist pharmablock.com

Contributions to Material Science and Advanced Functional Molecules

While this compound is predominantly utilized in medicinal chemistry, its structural features suggest potential applications in material science. The electron-deficient nature of the pyrimidine ring, amplified by the potent electron-withdrawing trifluoromethyl group, makes it an interesting building block for creating advanced functional materials with specific electronic and photophysical properties.

In the field of organic electronics, molecules with high electron affinity are sought after for use as n-type semiconductors in organic thin-film transistors (OTFTs) and as electron-transport or host materials in organic light-emitting diodes (OLEDs). The trifluoromethyl-substituted pyrimidine core can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, which is a key requirement for efficient electron injection and transport.

By employing synthetic methodologies such as the Suzuki and Sonogashira cross-coupling reactions, the this compound core can be incorporated into larger, conjugated systems. For instance, coupling with electron-rich aromatic or heteroaromatic boronic acids or alkynes could lead to the formation of donor-acceptor (D-A) type molecules. These D-A systems are central to the design of materials for organic photovoltaics (OPVs) and non-linear optics. The significant dipole moment and potential for intramolecular charge transfer in such molecules are highly desirable for these applications.

Furthermore, the presence of halogen atoms offers pathways to create functional polymers. The bromo and chloro substituents can be converted into other functional groups or used as points for polymerization, potentially leading to the synthesis of novel conjugated polymers with tailored electronic properties. The rigidity and planarity of the pyrimidine core can also promote π-stacking in the solid state, which is crucial for achieving high charge carrier mobility in organic semiconductors.

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial Research Applications

The introduction of halogen and trifluoromethyl groups into the pyrimidine (B1678525) structure has been a key strategy in the development of novel antimicrobial agents. These substitutions can enhance properties like lipophilicity, improving cell membrane permeability and interaction with microbial targets.

While direct studies on 5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine are not extensively detailed in available literature, research on analogous halogenated pyrimidine derivatives demonstrates significant antibacterial potential. For instance, studies on various halogenated pyrimidines have shown inhibitory effects against pathogenic bacteria. One study found that derivatives such as 2-amino-5-bromopyrimidine (B17363) exhibited significant inhibitory effects on biofilm formation by Enterohemorrhagic Escherichia coli (EHEC) without affecting bacterial growth, indicating a targeted antibiofilm action. nih.gov Other research into new thiopyrimidine analogues also revealed significant antibacterial activity; compounds 3d and 4b in the study showed notable efficacy against Staphylococcus aureus. nih.gov Further supporting this, a series of pyrimidine–benzenesulfonamide derivatives displayed promising broad-spectrum antimicrobial efficacy, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com These findings collectively suggest that the combination of halogens on a pyrimidine ring is a viable strategy for developing antibacterial agents.

The trifluoromethyl group, in particular, has been associated with potent antifungal activity in pyrimidine derivatives. Research into a series of novel trifluoromethyl pyrimidine derivatives demonstrated significant efficacy against several plant pathogenic fungi. Certain compounds from this series exhibited inhibitory activity comparable to or exceeding that of the commercial fungicide azoxystrobin (B1666510) against various fungal strains.

For example, compounds 5i and 5p showed inhibition rates of 81.5% and 87.3%, respectively, against Phytophthora infestans (PL), which were close to the efficacy of azoxystrobin (86.3%). Notably, compounds 5k , 5q , 5s , and 5t surpassed the activity of azoxystrobin against the same pathogen.

Below is an interactive data table summarizing the antifungal activity of selected trifluoromethyl pyrimidine derivatives.

CompoundFungal StrainInhibition Rate (%)Control (Azoxystrobin) Inhibition Rate (%)
5i Cytospora mandshurica (CT)73.2%72.5%
5t Cytospora mandshurica (CT)71.0%72.5%
5k Colletotrichum gloeosporioides (CG)62.2%61.4%
5u Colletotrichum gloeosporioides (CG)60.0%61.4%
5u Rhizoctonia solani (RS)88.6%78.4%
5k Phytophthora infestans (PL)90.1%86.3%
5q Phytophthora infestans (PL)93.8%86.3%
5s Phytophthora infestans (PL)96.3%86.3%
5t Phytophthora infestans (PL)96.0%86.3%

Data sourced from Arabian Journal of Chemistry.

The molecular mechanisms underlying the antimicrobial activity of halogenated pyrimidines are an area of active investigation. For antibacterial action, a key mechanism identified is the interference with virulence factors essential for bacterial colonization and persistence. In studies of halogenated pyrimidine derivatives against EHEC, active compounds were found to effectively reduce the production of curli, which are amyloid fibers crucial for surface adhesion and biofilm development. nih.gov Quantitative RT-PCR analysis revealed that this effect was achieved through the downregulation of key curli-related genes, specifically csgA and csgB. nih.gov By inhibiting these genetic pathways, the compounds reduce bacterial adhesion and subsequent biofilm formation, offering a targeted mechanism of action that is distinct from traditional growth-inhibiting antibiotics. nih.gov

Antineoplastic Activity Research

The pyrimidine framework is a cornerstone in the design of anticancer agents, largely due to its structural similarity to the nucleobases of DNA and RNA. The addition of trifluoromethyl and halogen substituents has led to the discovery of derivatives with potent antineoplastic properties.

Derivatives containing the trifluoromethyl-pyrimidine core have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines in preclinical screenings. A study focusing on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives found that 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govjk-sci.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ) was particularly potent. mdpi.com This compound was evaluated against the NCI-60 panel of human cancer cell lines and showed broad-spectrum activity. mdpi.com

The table below presents the growth inhibition percentages for this compound against a selection of sensitive cell lines.

Cancer TypeCell LineGrowth Percentage (%)
LeukemiaCCRF-CEM-51.41%
LeukemiaHL-60(TB)-41.20%
Non-Small Cell LungNCI-H522-67.57%
ColonSW-620-63.05%
MelanomaSK-MEL-28-62.53%
OvarianOVCAR-3-41.27%
RenalUO-31-82.97%
BreastT-47D-35.57%

Data sourced from Molecules. mdpi.com A negative growth percentage indicates cell death.

In another study, a different series of 5-trifluoromethylpyrimidine derivatives were designed as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov The compound 9u from this series showed excellent antitumor activity, with potent inhibition of several cancer cell lines. nih.gov

Cell LineIC₅₀ Value (μM)
A549 (Non-Small Cell Lung Cancer)0.35 μM
MCF-7 (Breast Cancer)3.24 μM
PC-3 (Prostate Cancer)5.12 μM

Data sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry. nih.gov

DNA topoisomerase I (Topo I) is a critical enzyme that resolves DNA topological stress during replication and transcription, making it a key target for anticancer drugs. nih.govnih.gov Research on other heterocyclic structures has shown that the presence of a trifluoromethyl substituent can significantly enhance Topo I poisoning activity. nih.gov For instance, the introduction of a trifluoromethyl group at the 2"-position of a 5-phenylterbenzimidazole (B1240699) scaffold led to a significant enhancement in both Topo I poisoning and cytotoxicity. nih.gov This finding suggests that the trifluoromethyl group on the pyrimidine ring of a compound like this compound could play a similar role in interacting with and inhibiting Topo I. Topo I inhibitors typically work by stabilizing the covalent complex formed between the enzyme and DNA, which leads to lethal DNA strand breaks in cancer cells. nih.gov

While direct evidence linking this compound to Topo I is pending, the established role of trifluoromethyl groups in enhancing this specific activity provides a strong rationale for its investigation as a potential Topo I poison. nih.gov Furthermore, related trifluoromethylpyrimidine derivatives have been shown to act as potent inhibitors of other crucial cellular enzymes, such as EGFR, indicating that this class of compounds can modulate multiple key pathways involved in cancer cell proliferation. nih.gov

Elucidation of Molecular Pathways for Antineoplastic Effects

The antineoplastic properties of pyrimidine derivatives are rooted in their fundamental role in nucleic acid synthesis and cellular metabolism. nih.govresearchgate.net Malignant cells, characterized by rapid proliferation, have an increased demand for pyrimidines for DNA and RNA biosynthesis. nih.gov Consequently, targeting pyrimidine metabolism is a key strategy in cancer therapy. nih.govnih.gov

One primary molecular pathway involves the inhibition of the de novo pyrimidine biosynthesis pathway. nih.govfrontiersin.org A crucial enzyme in this pathway is dihydroorotate (B8406146) dehydrogenase (DHODH), which becomes a prime target for therapeutic intervention. nih.govfrontiersin.org Pharmacological inhibition of DHODH can disrupt the supply of pyrimidines, thereby impeding cancer cell proliferation. nih.gov This strategy is particularly effective as cancer cells are often more reliant on the de novo pathway than healthy cells, which can utilize salvage pathways. nih.gov

Furthermore, pyrimidine analogues can function as antimetabolites. Gemcitabine, a deoxycytidine analogue, is a well-known example where the pyrimidine structure is modified to interfere with DNA synthesis. nih.gov After cellular uptake, these analogues are converted into their phosphate (B84403) metabolites, which are then incorporated into DNA, leading to chain termination and apoptosis. nih.gov This mechanism is highly specific to cells undergoing DNA synthesis (S-phase), making it effective against rapidly dividing cancer cells. nih.gov

Other molecular targets for pyrimidine derivatives in cancer therapy include key signaling proteins. Certain substituted pyrimidines have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. ekb.eg Overexpression of these receptors is common in several cancers, and their inhibition can block downstream signaling pathways responsible for cell growth and proliferation. ekb.eg Additionally, some fused pyrimidine derivatives have been shown to act as Topoisomerase II inhibitors, which leads to DNA double-strand breaks and induces apoptosis in cancer cells. encyclopedia.pub

Enzymatic and Receptor Modulation Studies

Interactions with Bacterial Phosphopantetheinyl Transferases (PPTases)

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, responsible for activating carrier proteins in the biosynthesis of fatty acids and polyketides. nih.gov This makes them attractive targets for novel antibacterial agents. nih.gov Research has shown that pyrimidine derivatives can interact with these enzymes. Specifically, a hydroxypyrimidinethione derivative was identified through in crystallo screening to bind to PptAb, a PPTase from Mycobacterium abscessus. nih.govresearchgate.net This finding suggests that the pyrimidine scaffold can serve as a basis for developing inhibitors that target bacterial PPTases, potentially leading to new antimicrobial therapies. nih.govresearchgate.net

Ligand Binding and Functional Modulation of Endothelin Receptors

Endothelin (ET) receptors, particularly ET-A and ET-B, are G-protein-coupled receptors involved in vasoconstriction and cell proliferation. core.ac.uk Antagonists of these receptors have significant therapeutic applications. nih.gov Pyrimidine derivatives have been instrumental in the development of potent endothelin receptor antagonists. nih.gov

A prominent example is Bosentan, a non-peptide pyrimidine derivative that acts as a competitive antagonist for both ET-A and ET-B receptors. nih.gov The development of another dual endothelin receptor antagonist, Macitentan, highlights the importance of the pyrimidine structure. The synthesis of Macitentan and its analogues often involves a 5-bromo-2-chloropyrimidine (B32469) precursor, a structure closely related to this compound. acs.org Studies on these compounds revealed that attaching a 5-bromo-pyrimidine to the ethylene (B1197577) glycol moiety of the molecule was a key step in achieving high potency. acs.org This indicates that the substituted pyrimidine ring is a critical pharmacophore for effective binding to endothelin receptors.

Compound ClassReceptor Target(s)Modulation EffectKey Structural Feature
Substituted Arylsulfonamido PyrimidinesET-A and ET-BCompetitive AntagonistPyrimidine Core
Macitentan AnaloguesET-A and ET-BDual Antagonist5-Bromo-pyrimidine Moiety
BosentanET-A and ET-BCompetitive AntagonistPyrimidine Derivative

Impact on Other Biological Pathways and Targets

The versatility of the pyrimidine scaffold allows its derivatives to interact with a wide range of other biological targets. One significant area is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov By inhibiting COX-1 and/or COX-2, pyrimidine-based agents can reduce the production of prostaglandins, thereby exerting anti-inflammatory effects. nih.gov Some pyrimidine derivatives have been shown to be selective inhibitors of COX-2, which is often associated with a better side-effect profile than non-selective NSAIDs. wjarr.com

Anti-inflammatory and Analgesic Potential of Pyrimidine Analogues

The anti-inflammatory effects of pyrimidine derivatives are well-documented and are primarily attributed to their ability to inhibit crucial inflammatory mediators. nih.govrsc.org These compounds can suppress the expression and activity of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and cytokines by targeting enzymes like COX. nih.gov

The analgesic properties of pyrimidine analogues have also been investigated. Studies on trifluoromethyl-substituted pyrimidines, which are structurally related to this compound, have demonstrated significant analgesic effects in mouse models of pain. nih.gov For example, certain 4-(trifluoromethyl)chromeno[4,3-d]pyrimidines significantly reduced capsaicin-induced nociception. nih.gov One derivative, a 2-pyrrolyl-spirocyclohexane derivative, showed an anti-allodynic effect in an arthritic pain model comparable to the standard drug Ketoprofen. nih.gov Molecular docking studies suggest that these compounds can bind effectively to COX-2, with some derivatives showing higher stability scores than ibuprofen, indicating their potential as selective COX-2 inhibitors. wjarr.comwjarr.com

CompoundAssay/TargetResult (IC50 or Activity)
1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a)COX-2 InhibitionIC50: 3.5 μM
Spiropyrimido[4,5-d]pyrimidine derivatives (3a, 3b, 3f)Lipoxygenase (LOX) InhibitionPotent, comparable to octyl gallate
4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO)COX-2 Binding (Docking Score)-9.2 kcal/mol

Antioxidant Activity Investigations of Pyrimidine Derivatives

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of great therapeutic interest. Pyrimidine derivatives have been extensively studied for their potential to act as antioxidants. ijpsonline.comijpsonline.com Their activity is often assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. ijpsonline.comijpsonline.comnih.gov

The antioxidant capacity of pyrimidine derivatives is influenced by the nature and position of substituents on the pyrimidine ring. The presence of electron-donating groups, such as hydroxyl or amino groups, can enhance radical scavenging activity. ijpsonline.comjuniperpublishers.com For instance, a study on substituted pyrimidines found that a derivative with a 3,4-dihydroxybenzylidene moiety was the most active, with an IC50 value of 42.9 ± 0.31 μM in the DPPH assay. juniperpublishers.com Other studies have identified various pyrimidine derivatives with significant antioxidant potential, sometimes comparable to standard antioxidants like ascorbic acid. ijpsonline.comijpsonline.com However, some pyrimidine derivatives show stronger activity in inhibiting lipid peroxidation than in direct radical scavenging, indicating multiple mechanisms of antioxidant action. nih.govnih.gov

Compound/Derivative SeriesAntioxidant AssayResult (IC50 Value)
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue (3a)DPPH Radical Scavenging46.31 µg/mL
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue (3b)DPPH Radical Scavenging48.81 µg/mL
Chromenopyrimidinethione derivative (2a)DPPH Radical Scavenging<42 µg/mL
3,4-dihydroxybenzylidene pyrimidine (Analogue 26)DPPH Radical Scavenging42.9 ± 0.31 μM
Pyrido[2,3-d]pyrimidine derivative (2a)Lipoxygenase (LOX) Inhibition42 µM
Pyrido[2,3-d]pyrimidine derivative (2f)Lipoxygenase (LOX) Inhibition47.5 µM

Future Directions and Research Perspectives

Emerging Synthetic Strategies for Highly Functionalized Pyrimidines

The development of novel and efficient synthetic routes to create diverse pyrimidine-based molecules is a significant area of ongoing research. Traditional methods are being supplemented and replaced by more sophisticated strategies that offer greater precision, efficiency, and the ability to introduce a wide array of functional groups.

One of the key emerging areas is the use of cross-coupling reactions. Methodologies like the Suzuki-Miyaura coupling allow for the selective functionalization of the pyrimidine (B1678525) core. nih.gov This enables the introduction of various aryl and heteroaryl groups at specific positions, which is crucial for tuning the electronic and steric properties of the final molecule. Similarly, nucleophilic aromatic substitution (SNAr) reactions are being refined to allow for more controlled and regioselective modifications of the pyrimidine ring. nih.gov

Advanced Applications in Targeted Molecular Design and Development

The unique structural features of 5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine make it an invaluable scaffold in the design and development of molecules with specific biological activities. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in medicinal chemistry. mdpi.com

Derivatives of trifluoromethylated pyrimidines are being extensively investigated for their potential as therapeutic agents. nih.gov Research has shown that these compounds can exhibit a broad spectrum of biological activities, including anticancer, antifungal, and insecticidal properties. nih.govfrontiersin.org In the realm of oncology, for instance, pyrimidine derivatives are being designed as inhibitors of key cellular targets like Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors. nih.govekb.eg The ability to systematically modify the pyrimidine core allows for the fine-tuning of inhibitory activity and selectivity against specific cancer cell lines. nih.gov

The applications extend beyond medicine into agrochemicals. The development of new pesticides is driven by the need to overcome resistance and improve environmental compatibility. frontiersin.org Trifluoromethyl pyrimidine derivatives are being explored for their potential as effective and target-specific fungicides and insecticides. nih.gov

Integration of Computational and Experimental Methodologies for Predictive Pyrimidine Research

The synergy between computational modeling and experimental synthesis is revolutionizing the field of pyrimidine research. In silico techniques are increasingly being used to predict the properties and activities of novel pyrimidine derivatives before they are synthesized in the lab, saving significant time and resources. researchgate.net

Molecular docking studies, for example, can predict how a designed molecule will bind to a specific biological target, providing insights into the potential mechanism of action. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and efficacy. Computational methods such as Density Functional Theory (DFT) are employed to study the molecular structure, electronic properties, and reactivity of these compounds. researchgate.net

This integrated approach allows for a more rational and targeted design of new molecules. By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and optimization of pyrimidine derivatives with desired functionalities. researchgate.net

Exploration of Novel Biological Targets for Trifluoromethylated Pyrimidine Scaffolds

While much research has focused on established targets, there is a growing interest in identifying novel biological pathways and proteins that can be modulated by trifluoromethylated pyrimidine derivatives. This exploration opens up new avenues for therapeutic intervention in a variety of diseases.

Researchers are investigating the potential of these compounds to target a wide range of biological entities. For example, novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target mitochondrial and cytosolic one-carbon metabolism, which is implicated in cancer cell growth. princeton.edu This represents a shift towards targeting metabolic pathways that are crucial for tumor survival.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and functionalization of pyrimidine precursors. For example, nitro group reduction using stannous chloride in hydrochloric acid at low temperatures (273 K) followed by neutralization and extraction with ethyl acetate has been employed for analogous bromo-chloro pyrimidines . Recrystallization from acetonitrile improves purity (>98%), as demonstrated in related compounds. Optimizing stoichiometry, temperature control, and solvent selection (e.g., polar aprotic solvents for SNAr reactions) can enhance yield.

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonded networks in the bc plane) .
  • NMR spectroscopy (¹H/¹³C, 19F) identifies substituent positions and confirms absence of impurities.
  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity.
  • Elemental analysis validates empirical formula consistency .

Advanced Research Questions

Q. How do the substituent positions (Br at C5, Cl at C4, CF₃ at C2) influence reactivity and biological interactions?

  • Methodological Answer :
  • Electrophilic reactivity : The electron-withdrawing CF₃ group at C2 enhances electrophilicity at C4 and C6, facilitating nucleophilic substitutions (e.g., with amines or thiols).
  • Steric effects : The bulky trifluoromethyl group may restrict access to certain binding pockets, as seen in analogous pyrimidine-protein interactions .
  • Comparative studies : Structural analogs (e.g., 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol) show that bromine at C5 improves halogen bonding with protein residues, while chlorine at C4 modulates solubility .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability.
  • Dose-response validation : Replicate studies with gradient concentrations (e.g., 1–100 µM) to identify threshold effects.
  • Structural analogs : Compare activity with derivatives (e.g., 4-Chloro-2-(4-chlorophenyl)-pyrano-pyrimidines) to isolate substituent-specific effects .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values from independent studies.

Q. How to design experiments to evaluate the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to monitor degradation rates via LC-MS.
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • In silico modeling : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier permeability based on substituent electronegativity .

Specialized Technical Questions

Q. What crystallographic techniques are critical for characterizing hydrogen-bonding networks in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction at 100 K resolves intermolecular interactions (e.g., N–H···N bonds forming 2D networks) .
  • Hirshfeld surface analysis quantifies contact contributions (e.g., Br···H vs. Cl···H interactions).
  • Density Functional Theory (DFT) calculations validate experimental bond lengths and angles .

Q. How can cross-reactivity with structurally similar compounds be systematically assessed?

  • Methodological Answer :
  • Similarity scoring : Use Tanimoto coefficients (e.g., 0.85–0.96 for pyrimidine analogs) to prioritize testing .
  • Competitive binding assays : Employ fluorescence polarization or SPR to measure displacement of reference ligands.
  • Docking simulations : Map binding poses in target proteins (e.g., kinases) using Schrödinger or AutoDock .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.